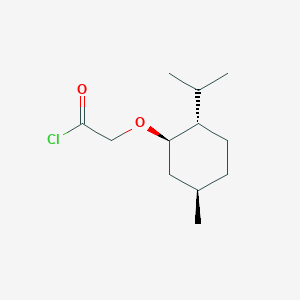

(-)-Menthoxyacetyl chloride

Description

Properties

IUPAC Name |

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMCKLVHDJADEB-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15356-62-4 | |

| Record name | (-)-Menthoxyacetyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (-)-Menthoxyacetyl Chloride as a Chiral Derivatizing Agent

Abstract

The determination of enantiomeric purity is a cornerstone of modern pharmaceutical development, asymmetric synthesis, and natural product chemistry. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. Consequently, robust analytical methods for quantifying enantiomeric excess (e.e.) are critical. Chiral derivatization, the process of converting a mixture of enantiomers into diastereomers with distinct physicochemical properties, remains a powerful and widely accessible technique for this purpose. This guide provides an in-depth examination of (-)-Menthoxyacetyl chloride, a versatile and effective chiral derivatizing agent (CDA), intended for researchers, chemists, and quality control specialists in the drug development and chemical synthesis sectors.

Introduction to Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and spectroscopic signatures in an achiral environment. This identity makes their direct separation and quantification challenging by common analytical techniques like standard chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The core principle of chiral derivatization is to circumvent this limitation by reacting the enantiomeric mixture with a single, pure enantiomer of a second chiral molecule—the chiral derivatizing agent (CDA).[1][2] This reaction transforms the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, are not mirror images and have different physical and chemical properties, allowing for their separation and quantification.[1][3]

(-)-Menthoxyacetyl chloride, derived from the naturally abundant chiral pool molecule (-)-menthol, is an effective CDA for the analysis of chiral alcohols and amines. Its utility stems from the formation of stable diastereomeric esters and amides, respectively, which can be readily analyzed by NMR spectroscopy or chromatographic methods.

Physicochemical Properties of (-)-Menthoxyacetyl Chloride

A thorough understanding of the reagent's physical properties is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 15356-62-4 | [4] |

| Molecular Formula | C₁₂H₂₁ClO₂ | - |

| Molecular Weight | 232.75 g/mol | - |

| Appearance | Colorless to pale yellow liquid/oil | [5] |

| Boiling Point | 93-95 °C at 1 mmHg | - |

| Density | 1.038 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.467 (lit.) | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Sensitivity | Moisture sensitive | [6] |

Mechanism of Action and Application

(-)-Menthoxyacetyl chloride is primarily used to determine the enantiomeric excess of chiral secondary alcohols and primary/secondary amines. The underlying principle is the conversion of the analyte into diastereomers whose signals are distinguishable in the ¹H NMR spectrum.

The Derivatization Reaction: The acyl chloride is highly electrophilic and reacts readily with nucleophilic alcohols or amines. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

-

Reaction with a Racemic Alcohol (R/S-Alcohol): (R/S)-Alcohol + (R)-(-)-Menthoxyacetyl chloride → (R,R)-Diastereomeric Ester + (S,R)-Diastereomeric Ester

-

Reaction with a Racemic Amine (R/S-Amine): (R/S)-Amine + (R)-(-)-Menthoxyacetyl chloride → (R,R)-Diastereomeric Amide + (S,R)-Diastereomeric Amide

The bulky and conformationally rigid menthyl group creates a distinct chiral magnetic environment. This leads to differential shielding/deshielding of the protons in the substrate portion of the two resulting diastereomers. In the ¹H NMR spectrum, this manifests as separated signals for corresponding protons, most notably for protons alpha to the newly formed ester or amide linkage. The ratio of the integration of these separated signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a precise calculation of enantiomeric excess.[7][8]

Experimental Protocol: Derivatization of a Racemic Amine

This section provides a detailed, field-proven methodology for the derivatization of a primary or secondary amine using (-)-Menthoxyacetyl chloride, adapted from established amide bond formation protocols.[5]

Materials:

-

Racemic amine (1.0 eq)

-

(-)-Menthoxyacetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath, standard glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Experimental workflow for amine derivatization.

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the racemic amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane.[5]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve (-)-menthoxyacetyl chloride (1.1 - 1.2 eq) in a small volume of anhydrous dichloromethane. Add this solution dropwise to the stirring amine solution at 0 °C.[5]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes excess triethylamine, unreacted starting material, and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product contains the diastereomeric amides. If necessary, purify the mixture via flash column chromatography on silica gel to remove any non-amide impurities before analysis.

Spectral Analysis and E.E. Calculation

The final and most critical step is the analysis of the purified diastereomeric mixture by ¹H NMR spectroscopy.

Logical Framework for NMR Analysis:

Caption: Logic for determining e.e. via NMR.

-

Acquire Spectrum: Dissolve a sample of the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR spectrum.

-

Identify Diastereotopic Protons: Carefully examine the spectrum to identify pairs of signals corresponding to the same proton in the two different diastereomers. Protons closest to the chiral center of the original analyte are often the most resolved.

-

Integrate Signals: Accurately integrate the area of the two well-resolved, non-overlapping signals. Let these integration values be I₁ and I₂.

-

Calculate Enantiomeric Excess: The enantiomeric excess is calculated using the following formula:

% e.e. = |(I₁ - I₂) / (I₁ + I₂)| x 100%

The accuracy of this method is contingent on the baseline separation of the diastereotopic signals and the precision of the integration.[7]

Safety and Handling

(-)-Menthoxyacetyl chloride is a reactive and corrosive chemical that must be handled with appropriate precautions.

-

Hazard Classification: Causes severe skin burns and eye damage.[4] Reacts with moisture to release toxic gases.[5][6]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4]

-

Handling: Use dry glassware and syringes. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C is recommended).

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Conclusion

(-)-Menthoxyacetyl chloride serves as a highly effective chiral derivatizing agent for the determination of enantiomeric purity of chiral alcohols and amines. The formation of diastereomeric esters and amides allows for straightforward quantification by ¹H NMR spectroscopy. When combined with proper experimental technique and rigorous safety protocols, this reagent provides a reliable and accessible method for stereochemical analysis, crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Amines with (-)-Menthyloxyacetic Acid.

- ECHEMI. (n.d.). (-)-MENTHOXYACETYL CHLORIDE SDS, 15356-62-4 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Methoxyacetyl chloride 97 38870-89-2.

- Wikipedia. (n.d.). Chiral derivatizing agent.

- Grokipedia. (n.d.). Chiral derivatizing agent.

- MDPI. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview.

- ResearchGate. (2000). NMR determination of enantiomeric excess.

- PubMed. (2000). NMR methods for determination of enantiomeric excess.

Sources

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of (-)-Menthoxyacetyl Chloride in Stereochemical Analysis

An In-Depth Technical Guide to the Synthesis and Characterization of (-)-Menthoxyacetyl Chloride

In the landscape of pharmaceutical development and complex organic synthesis, the determination of a molecule's absolute stereochemistry and enantiomeric purity is not merely an academic exercise; it is a critical directive. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust analytical methods for their differentiation are indispensable. (-)-Menthoxyacetyl chloride, a chiral derivatizing agent (CDA), serves as a powerful tool in this analytical arsenal.

By covalently reacting with a chiral analyte (such as an alcohol or amine), (-)-Menthoxyacetyl chloride transforms a mixture of enantiomers into a mixture of diastereomers. These diastereomers, unlike their enantiomeric precursors, possess distinct physical and spectral properties, which allows for their quantification and analysis using routine techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography.[1] The bulky, stereochemically defined (-)-menthyl group provides a distinct magnetic environment, inducing chemical shift differences in the NMR spectrum of the resulting diastereomers, enabling the determination of enantiomeric excess (ee). This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of (-)-Menthoxyacetyl chloride for researchers and drug development professionals.

Molecular Structure and Properties

The structure of (-)-Menthoxyacetyl chloride incorporates the rigid, chiral scaffold of (1R,2S,5R)-(-)-menthol linked to a reactive acetyl chloride moiety.

Caption: Overall workflow for the synthesis of (-)-Menthoxyacetyl Chloride.

Part A: Synthesis of (-)-Menthoxyacetic Acid

This procedure is adapted from the robust and peer-verified method published in Organic Syntheses, which ensures high reproducibility and yield. [2] Causality and Experimental Choices:

-

Reagents : The reaction begins with the deprotonation of (-)-menthol using sodium metal to form the highly nucleophilic sodium menthoxide. Toluene is used as an anhydrous solvent to prevent quenching of the sodium and the alkoxide intermediate. The subsequent reaction with dried monochloroacetic acid is a classic Williamson ether synthesis. Drying the chloroacetic acid is critical, as any residual moisture will react with the sodium menthoxide, reducing the yield. [2]* Conditions : The extended reflux period of 48 hours is necessary to drive the Sₙ2 reaction between the sterically hindered secondary alkoxide and chloroacetate to completion.

Step-by-Step Experimental Protocol:

-

Apparatus Setup : Equip a 5 L three-necked round-bottom flask with a high-torque mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube.

-

Sodium Menthoxide Formation : Dissolve 400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene within the flask. Carefully add 70 g (3.04 gram atoms) of clean sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and perform this step in a fume hood away from ignition sources.

-

Reaction with Chloroacetic Acid : Once the sodium has fully reacted (cessation of H₂ evolution), begin the dropwise addition of a solution of 250 g (2.65 moles) of finely ground, dried monochloroacetic acid in 1.5 L of dry toluene. A precipitate of sodium chloroacetate will form.

-

Reflux : After the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 48 hours. The mixture will become thick; it may be necessary to add an additional 1-1.5 L of dry toluene to maintain effective stirring.

-

Workup and Extraction : Cool the reaction mixture to room temperature. Carefully add 2 L of water to dissolve the sodium salts. Separate the layers and extract the aqueous layer with two 200 mL portions of toluene to remove any unreacted menthol.

-

Acidification and Isolation : Combine the aqueous layers and cool in an ice bath. Carefully acidify with 20% hydrochloric acid until the solution is strongly acidic (pH < 2). The crude (-)-Menthoxyacetic acid will separate as an oil.

-

Purification : Extract the crude product with three 200 mL portions of benzene or an alternative solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The residue is then purified by vacuum distillation to yield l-Menthoxyacetic acid (boiling point 134–137°C at 2 mmHg). [2]

Part B: Conversion to (-)-Menthoxyacetyl Chloride

This is a standard conversion of a carboxylic acid to an acyl chloride, a cornerstone reaction in organic synthesis. [1][3][4] Causality and Experimental Choices:

-

Reagent : Thionyl chloride (SOCl₂) is an excellent choice for this transformation. It reacts with the carboxylic acid to form the acid chloride, with the byproducts being gases (SO₂ and HCl), which simplifies purification. [3]Using thionyl chloride neat (as both reagent and solvent) ensures a high concentration and drives the reaction efficiently. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of a Vilsmeier intermediate.

-

Conditions : Refluxing the mixture ensures the reaction proceeds to completion. The subsequent removal of excess thionyl chloride by distillation is crucial for obtaining a pure product.

Step-by-Step Experimental Protocol:

-

Apparatus Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution) to neutralize the HCl and SO₂ byproducts.

-

Reaction : Place the purified (-)-Menthoxyacetic acid (1 equivalent) into the flask. Carefully add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) neat.

-

Reflux : Heat the mixture gently to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Purification : Allow the mixture to cool to room temperature. The excess thionyl chloride (boiling point: 76°C) can be carefully removed by distillation at atmospheric pressure.

-

Final Product Isolation : The remaining residue is the crude (-)-Menthoxyacetyl chloride. For most applications, this crude product is of sufficient purity. For higher purity, vacuum distillation (Boiling point: 135-137°C @ 12 mmHg) is recommended. [5]The final product must be handled under anhydrous conditions to prevent hydrolysis.

Comprehensive Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the conversion of the carboxylic acid to the acid chloride. The most significant change is the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a sharp, high-frequency C=O stretch characteristic of an acyl chloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~1800-1815 | Strong, Sharp | C=O Stretch (Acyl Chloride) | Confirms the presence of the highly reactive carbonyl group, a key indicator of successful conversion. [6] |

| 2870-2960 | Strong | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds of the menthyl group. |

| 1080-1150 | Strong | C-O Stretch (Ether) | Corresponds to the C-O-C ether linkage. |

Data interpreted from the experimental ATR-IR spectrum available on PubChem. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following assignments are predictive and based on established chemical shift principles for menthyl derivatives and acetyl groups. Experimental verification is recommended.

¹H NMR: The proton NMR is expected to show a complex aliphatic region from the menthyl group, along with a characteristic singlet for the methylene protons adjacent to the carbonyl group.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | s | 2H | -O-CH₂ -COCl |

| ~3.2 - 3.4 | dt | 1H | H -C-O |

| 0.7 - 2.2 | m | 18H | Menthyl protons |

¹³C NMR: The carbon NMR provides confirmation of the carbonyl carbon and the carbons of the menthyl scaffold.

| Predicted δ (ppm) | Assignment |

| ~170 - 172 | C =O (Acyl Chloride) |

| ~80 - 82 | C -O (Menthyl) |

| ~68 - 70 | -O-C H₂-COCl |

| 15 - 50 | Menthyl carbons |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Assignment |

| 232/234 | [M]⁺ Molecular ion peak (showing the characteristic ~3:1 isotopic pattern for one chlorine atom). |

| 139 | [M - CH₂COCl]⁺ Fragment corresponding to the loss of the acetyl chloride moiety, leaving the menthyl group. |

| 77 | [CH₂COCl]⁺ Fragment corresponding to the acetyl chloride moiety. |

Safety and Handling

The synthesis of (-)-Menthoxyacetyl chloride involves several hazardous reagents and requires strict adherence to safety protocols.

-

Sodium Metal : Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere or in an anhydrous solvent.

-

Thionyl Chloride : Corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated fume hood. [3]* Acyl Chlorides (Product) : (-)-Menthoxyacetyl chloride is corrosive and a lachrymator. It will react with moisture in the air to release HCl. It causes severe skin burns and eye damage. [6]Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood.

Conclusion

This guide outlines a reliable and verifiable two-step synthesis for producing high-purity (-)-Menthoxyacetyl chloride. By leveraging an established protocol for the key intermediate and employing standard organic transformations, researchers can confidently synthesize this valuable chiral derivatizing agent. The detailed characterization benchmarks provided herein serve as a self-validating system to ensure the quality of the final product, empowering its effective use in the critical task of stereochemical determination in research and pharmaceutical development.

References

-

Leffler, M. T.; Calkins, A. E. l-Menthoxyacetic Acid. Org. Synth.1947 , 27, 59. Coll. Vol. 3, p.544 (1955). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11009846, (-)-Menthoxyacetyl Chloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96623, Methoxyacetyl chloride. [Link]

-

ResearchGate. General strategy for synthesis of compounds. [Link]

-

SpectraBase. Methoxyacetyl chloride 1H NMR Spectrum. [Link]

- Google Patents. US4968840A - Process for preparing methoxyacetic acid.

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

ResearchGate. Synthesis of l-menthyl chloroacetate (2). [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Grokipedia. Chiral derivatizing agent. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (-)-Menthoxyacetyl Chloride | C12H21ClO2 | CID 11009846 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Application of (-)-Menthoxyacetyl Chloride in Stereochemistry

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers—a process known as chiral resolution—is a critical capability in the synthesis of enantiomerically pure compounds.[1][2] This guide provides an in-depth exploration of (-)-menthoxyacetyl chloride, a versatile and effective chiral derivatizing agent, detailing its application in the resolution of racemates and the determination of enantiomeric purity.

Core Principles of Chiral Resolution

A racemic mixture, comprising a 50:50 ratio of two enantiomers, is notoriously difficult to separate directly due to the identical physical properties of the enantiomers, such as boiling point and solubility.[2] The foundational strategy for resolving a racemic mixture is to convert the enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties, enabling their separation through conventional techniques like chromatography or crystallization.[1][3] This is achieved by reacting the racemic mixture with an enantiomerically pure reagent, known as a chiral auxiliary or chiral resolving agent.[3][4]

(-)-Menthoxyacetyl chloride serves as an exemplary chiral auxiliary. Derived from the naturally abundant and enantiopure (-)-menthol, it provides a chiral handle that, when reacted with a racemic compound (e.g., an alcohol or amine), forms a pair of diastereomeric esters or amides. These diastereomers can then be separated and the chiral auxiliary subsequently cleaved, yielding the isolated, enantiomerically pure target molecules.

(-)-Menthoxyacetyl Chloride: A Profile

(-)-Menthoxyacetyl chloride is the acid chloride derivative of (-)-menthoxyacetic acid. The presence of the bulky, stereochemically defined menthyl group is the key to its efficacy as a chiral resolving agent.

| Property | Value |

| Appearance | Typically a clear, colorless to light yellow liquid |

| Reactivity | Highly reactive acyl chloride, sensitive to moisture |

| Primary Use | Chiral derivatizing agent for alcohols and amines |

Synthesis of (-)-Menthoxyacetyl Chloride

The reagent is commonly prepared from its corresponding carboxylic acid, (-)-menthoxyacetic acid, by reaction with a chlorinating agent such as oxalyl chloride or thionyl chloride. This conversion to the more reactive acid chloride facilitates its subsequent reaction with nucleophiles like alcohols and amines.[5]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthoxyacetic acid in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (typically 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude (-)-menthoxyacetyl chloride is often used directly in the next step without further purification.[5]

Application in Chiral Resolution of Alcohols

One of the most prevalent applications of (-)-menthoxyacetyl chloride is in the resolution of racemic secondary alcohols.[6] The process involves three key stages: esterification, diastereomer separation, and hydrolysis.

Mechanism of Resolution

The reaction of a racemic alcohol with enantiomerically pure (-)-menthoxyacetyl chloride results in the formation of a mixture of two diastereomeric esters. These diastereomers, having different physical properties, can be separated using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).[6]

Sources

An In-depth Technical Guide to (-)-Menthoxyacetyl Chloride as a Chiral Derivatizing Agent

This guide provides a comprehensive technical overview of (-)-Menthoxyacetyl chloride, a powerful chiral derivatizing agent (CDA) for the stereochemical analysis of chiral alcohols and amines. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, practical applications, and detailed methodologies for employing this reagent in determining enantiomeric purity and assigning absolute configuration.

The Imperative of Enantiomeric Discrimination in Drug Development

The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in bioactivity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even harmful[1]. Consequently, the ability to accurately determine the enantiomeric composition of chiral molecules is paramount in the pharmaceutical industry. Chiral derivatization is a robust and widely adopted technique that converts a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, possess distinct physical properties and can be differentiated by standard analytical techniques like NMR spectroscopy and HPLC[2][3].

(-)-Menthoxyacetyl Chloride: A Versatile Chiral Derivatizing Agent

(-)-Menthoxyacetyl chloride, derived from the naturally occurring and enantiomerically pure (-)-menthol, is a highly effective CDA. Its utility stems from its ability to react readily with chiral alcohols and amines to form stable diastereomeric esters and amides, respectively. The bulky and conformationally rigid menthyl group creates a distinct chiral environment in the resulting diastereomers, leading to significant differences in their spectroscopic and chromatographic properties, thereby enabling their separation and quantification[4][5].

Principle of Chiral Derivatization

The core principle lies in the conversion of an enantiomeric pair (R and S) into a pair of diastereomers (R-R' and S-R') by reacting them with a single enantiomer of a chiral derivatizing agent (R').

-

Enantiomers : Identical physical and chemical properties in an achiral environment, making them indistinguishable by common spectroscopic and chromatographic methods[4].

-

Diastereomers : Different physical and chemical properties, allowing for their separation and quantification by techniques such as NMR and HPLC[2][6].

The workflow for using (-)-Menthoxyacetyl chloride as a CDA is depicted below:

Caption: Experimental workflow for chiral analysis using (-)-Menthoxyacetyl chloride.

Synthesis of (-)-Menthoxyacetyl Chloride

(-)-Menthoxyacetyl chloride is typically prepared from its corresponding carboxylic acid, (-)-menthoxyacetic acid, which is commercially available. The acid is activated by conversion to the more reactive acid chloride using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This conversion should be performed under anhydrous conditions in an inert solvent to prevent hydrolysis of the highly reactive acid chloride[4][5].

General Reaction Scheme

Caption: Synthesis of (-)-Menthoxyacetyl chloride from (-)-menthoxyacetic acid.

Derivatization of Chiral Alcohols and Amines

The reaction of (-)-Menthoxyacetyl chloride with a racemic alcohol or amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the alcohol or the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the corresponding diastereomeric ester or amide[7][8]. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride gas that is evolved[4][5].

Reaction Mechanism

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of (-)-Menthoxyacetyl Chloride for Research and Development Professionals

Section 1: Introduction & Scope

(-)-Menthoxyacetyl chloride is a valuable chiral derivatizing agent and synthetic building block, frequently employed in the fields of pharmaceutical and agrochemical development. Its utility in introducing a chiral auxiliary for the resolution of enantiomers or as a key intermediate in complex molecular syntheses makes it a common reagent in advanced chemistry laboratories.[1][2][3][4] However, its utility is matched by its significant chemical hazards. As an acyl chloride, it is inherently reactive, corrosive, and moisture-sensitive.

This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of (-)-Menthoxyacetyl chloride. It is intended for researchers, chemists, and drug development professionals who work with this reagent. The core philosophy of this document is that true safety is achieved not by merely following rules, but by understanding the causality behind them—linking a compound's chemical properties to the necessary safety protocols. Adherence to these guidelines is critical for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance.

Section 2: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with (-)-Menthoxyacetyl chloride is the foundation of a robust safety plan. The primary risks stem from its corrosivity, flammability, and high reactivity, particularly with water and other nucleophiles.

GHS Classification and Hazard Analysis

(-)-Menthoxyacetyl chloride is classified under the Globally Harmonized System (GHS) with several significant hazards.[5][6] The signal word for this chemical is "Danger" .[5][7]

| Hazard Class | GHS Category | Hazard Statement Code | Hazard Statement Description |

| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapor.[5][8] |

| Skin Corrosion/Irritation | Sub-category 1B | H314 | Causes severe skin burns and eye damage.[5][7][8] |

| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled.[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[5][8] |

Causality and Implications:

-

Corrosivity (H314): As an acyl chloride, (-)-Menthoxyacetyl chloride reacts readily with moisture, including ambient humidity or water present on skin, eyes, or mucous membranes. This hydrolysis reaction produces methoxyacetic acid and highly corrosive hydrogen chloride (HCl) gas, leading to severe chemical burns and irreversible tissue damage.[10][11] The designation "Category 1B" indicates that it can destroy skin tissue after a short exposure period.

-

Flammability (H226): With a flash point of approximately 28-35°C (82-95°F), the compound's vapors can form an ignitable mixture with air at or near standard room temperature.[5][10] Vapors are heavier than air and may travel to a distant ignition source and "flash back."[10][12]

-

Toxicity (H331 & H335): Inhalation of vapors or aerosols is a primary exposure risk. The liberated HCl gas is a potent respiratory irritant that can cause coughing, shortness of breath, and inflammation.[12] High concentrations can lead to severe damage to the respiratory tract, including potentially fatal pulmonary edema.[12]

Physical and Chemical Properties

Understanding the physical properties is essential for anticipating its behavior in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO₂ | [8][13] |

| Molecular Weight | 108.52 g/mol | [8][9][13] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Boiling Point | 112-113 °C | [1][14] |

| Density | 1.187 g/mL at 25 °C | [1][14] |

| Flash Point | ~28-35 °C (closed cup) | [5][10] |

| Solubility | Reacts with water. Miscible with ether, acetone, chloroform. | [1][14] |

Section 3: The Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to hazard mitigation is essential. The Hierarchy of Controls prioritizes strategies from most to least effective. For a reagent like (-)-Menthoxyacetyl chloride, elimination and substitution are often not feasible, making robust engineering, administrative, and PPE controls mandatory.

Caption: The Hierarchy of Controls prioritizes physical isolation over procedures and PPE.

Engineering Controls (First Line of Defense)

-

Chemical Fume Hood: All handling of (-)-Menthoxyacetyl chloride, including weighing, dispensing, and use in reactions, must be performed inside a certified chemical fume hood to contain corrosive vapors and prevent inhalation exposure.[15]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors. Use of explosion-proof ventilation is required.[10][16]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[10]

Administrative Controls (Safe Work Practices)

-

Standard Operating Procedures (SOPs): A detailed, site-specific SOP for working with (-)-Menthoxyacetyl chloride must be written and approved before work begins.

-

Training: All personnel must be trained on the specific hazards, the SOP, and emergency procedures. This training must be documented.

-

Designated Area: Clearly mark the area within the fume hood where the reagent is being used.

-

Static Discharge Prevention: Containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[5][9] Use only non-sparking tools.[9][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical splash goggles and a full-face shield | Goggles provide a seal against splashes and vapors.[7] A face shield protects the entire face from splashes and is worn over the goggles.[17] |

| Hands | Chemically resistant gloves | Standard nitrile gloves may offer insufficient protection. Butyl rubber or laminate gloves are often recommended for acyl chlorides. Always inspect gloves for tears or holes before use and remove them using the proper technique.[6] |

| Body | Flame-retardant, chemically resistant lab coat and apron | A flame-retardant coat is crucial due to the flammability risk.[7] An apron worn over the lab coat provides an additional layer of protection against splashes. |

| Respiratory | Full-face respirator with multi-purpose (ABEK) cartridges | Required for emergency situations (spills) or when engineering controls may be insufficient.[17] A risk assessment must determine if respiratory protection is needed for routine procedures. |

Section 4: Standard Operating Protocol for Handling and Use

This protocol outlines a self-validating workflow for a common laboratory task: dispensing the reagent for a reaction.

-

Preparation and Pre-Use Checks:

-

Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Ensure the safety shower and eyewash station are unobstructed.

-

Don all required PPE as specified in Section 3.3.

-

Assemble and ground all necessary glassware and equipment within the fume hood.

-

-

Transport and Staging:

-

Transport the reagent bottle in a secondary, chemically resistant container.

-

Place the bottle securely in the fume hood. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

-

Dispensing the Reagent:

-

Handle and open the container with care, as pressure may have developed.[9][10]

-

The container is likely sealed under an inert atmosphere. Briefly break the seal to equalize pressure.

-

Use a clean, dry syringe or cannula to transfer the required amount of the liquid to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). This prevents hydrolysis from ambient moisture.

-

Perform the transfer slowly and deliberately to avoid splashes.

-

-

Post-Dispensing and Cleanup:

-

Securely reseal the reagent bottle immediately after use.[17] Wipe the threads with a dry cloth if necessary before capping.

-

Clean any contaminated surfaces within the fume hood.

-

Properly dispose of contaminated materials (e.g., syringe, wipes) in a designated hazardous waste container.

-

Section 5: Storage and Incompatibility

Improper storage is a common cause of laboratory incidents.

-

Storage Conditions: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7][9][17] The storage location should be locked.[7][9] A refrigerator rated for flammable materials (2-8°C) is recommended.[9][15]

-

Container Integrity: Keep the container tightly closed to prevent moisture ingress and vapor escape.[9][17] Storing under a nitrogen atmosphere is best practice to preserve quality and enhance safety.[10][16]

-

Incompatible Materials: Segregate (-)-Menthoxyacetyl chloride from the following:

-

Water/Moisture: Reacts violently, producing heat and corrosive HCl gas.[10][11]

-

Alcohols and Amines: Reacts exothermically to form esters and amides.

-

Strong Bases (e.g., hydroxides, alkoxides): Can cause vigorous or violent decomposition.[16]

-

Oxidizing Agents: Increases fire and explosion risk.[15]

-

Metals: May react to produce flammable hydrogen gas.[10]

-

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical.

Caption: Workflow for responding to a chemical spill or exposure event.

Spill Response

-

Minor Spill (<100 mL, contained in a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing full PPE, including respiratory protection if necessary.

-

Contain the spill by applying a non-combustible, inert absorbent material like sand, earth, or vermiculite around the edges and then working inward.[7][10][18] DO NOT use paper towels or other combustible materials. [18]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[7][10]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (>100 mL, or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

If safe to do so, close the door and remove sources of ignition.

-

Activate the fire alarm to initiate a building evacuation.[19]

-

Call your institution's emergency response team or local fire department from a safe location. Provide them with the chemical name and SDS.

-

First-Aid Measures

Immediate medical attention is required for all exposures.[10]

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Call for emergency medical help immediately.[7][12][16] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[12][16] Seek immediate medical attention. Do not reuse contaminated clothing until it has been properly decontaminated.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[7][12] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[12][16] Never give anything by mouth to an unconscious person.[17] Call for emergency medical help immediately. |

Section 7: Waste Disposal

All waste containing (-)-Menthoxyacetyl chloride, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with corrosive and flammable materials.

-

Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name, and associated hazards (Corrosive, Flammable).

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[7][15] Do not pour down the drain or dispose of in regular trash.[17]

Section 8: Conclusion

(-)-Menthoxyacetyl chloride is an indispensable tool in modern chemical synthesis but demands the highest level of respect and care. Its hazardous properties—corrosivity, flammability, and reactivity—are manageable only through the strict and consistent application of the safety principles outlined in this guide. By integrating a deep understanding of its chemical nature with robust engineering controls, diligent work practices, and appropriate personal protective equipment, researchers can harness its synthetic utility while ensuring a safe and secure laboratory environment. A thorough risk assessment is not a preliminary checkbox but a continuous mindset that must precede every single operation involving this potent reagent.

References

-

(-)-MENTHOXYACETYL CHLORIDE SDS, 15356-62-4 Safety Data Sheets. Echemi.

-

Material Safety Data Sheet - Methoxyacetyl chloride, stabilized, ca. 95%. Cole-Parmer.

-

SAFETY DATA SHEET - Methoxyacetyl chloride. Sigma-Aldrich.

-

Methoxyacetyl chloride | C3H5ClO2 | CID 96623. PubChem, National Institutes of Health.

-

Methoxyacetyl Chloride MSDS. KRISHNA SOLVECHEM LTD.

-

Methoxyacetyl chloride - Safety Data Sheet. ChemicalBook.

-

Methoxyacetyl chloride SDS, 38870-89-2 Safety Data Sheets. Echemi.

-

SAFETY DATA SHEET - Methoxyacetyl chloride. Fisher Scientific.

-

Methoxyacetyl chloride (cas 38870-89-2) SDS/MSDS download. Guidechem.

-

Methoxyacetyl chloride - SAFETY DATA SHEET. AFG Bioscience.

-

SAFETY DATA SHEET - chloroacetyl chloride. Sigma-Aldrich.

-

Chemical Properties of methoxyacetyl chloride (CAS 38870-89-2). Cheméo.

-

Chemical spill cleanup procedures. J&K Scientific LLC.

-

Methoxyacetyl chloride 97 38870-89-2. Sigma-Aldrich.

-

Methoxyacetyl chloride. ChemBK.

-

Methoxyacetyl chloride | 38870-89-2. ChemicalBook.

-

CHEMICAL SPILL PROCEDURES. Clarkson University.

-

Methoxyacetyl chloride. Six Chongqing Chemdad Co., Ltd.

-

Methoxyacetyl Chloride | 38870-89-2. Tokyo Chemical Industry Co., Ltd.

-

methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. Shree Sulphurics.

-

Methoxyacetyl Chloride | Manufacturer, Supplier from Anand. Bromchem Laboratories.

Sources

- 1. Methoxyacetyl chloride | 38870-89-2 [chemicalbook.com]

- 2. Methoxyacetyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]

- 4. bromchemlaboratories.in [bromchemlaboratories.in]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Methoxyacetyl chloride | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. kscl.co.in [kscl.co.in]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. methoxyacetyl chloride (CAS 38870-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. chembk.com [chembk.com]

- 15. afgsci.com [afgsci.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. jk-sci.com [jk-sci.com]

- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]

Mastering Stereochemistry: A Technical Guide to (-)-Menthoxyacetyl Chloride

Introduction: The Role of (-)-Menthoxyacetyl Chloride in Chiral Applications

In the landscape of modern organic synthesis and pharmaceutical development, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with different enantiomers potentially exhibiting vastly different therapeutic or toxicological profiles.[1] (-)-Menthoxyacetyl chloride, derived from the naturally abundant chiral pool compound (-)-menthol, has emerged as a powerful tool for chemists to both determine the enantiomeric purity of and strategically synthesize chiral molecules.[2]

This technical guide provides an in-depth exploration of the core applications of (-)-Menthoxyacetyl chloride, moving beyond simple procedural descriptions to elucidate the underlying principles and offer field-proven insights. We will delve into its use as a chiral derivatizing agent for the determination of enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy and its function as a chiral auxiliary in asymmetric synthesis.

Core Application I: Determination of Enantiomeric Purity via NMR Spectroscopy

One of the most widespread applications of (-)-Menthoxyacetyl chloride is as a chiral derivatizing agent (CDA).[3] The fundamental principle involves the conversion of a mixture of enantiomers into a mixture of diastereomers.[4] Enantiomers, being mirror images, have identical physical properties in an achiral environment, making them indistinguishable by standard NMR spectroscopy.[3] However, by reacting the enantiomeric mixture (e.g., a racemic alcohol or amine) with an enantiomerically pure reagent like (-)-Menthoxyacetyl chloride, two diastereomers are formed. These diastereomers possess distinct physical properties and, crucially, different NMR spectra.[5]

The bulky and stereochemically defined (-)-menthyl group creates a unique magnetic environment for the nearby protons of the original enantiomers. This results in different chemical shifts for corresponding protons in the two diastereomers, allowing for their distinct signals to be resolved and integrated. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original mixture, enabling the calculation of enantiomeric excess (% ee).

Experimental Protocol: Derivatization of a Racemic Secondary Alcohol

This protocol outlines a standard procedure for the derivatization of a racemic secondary alcohol with (-)-Menthoxyacetyl chloride for subsequent NMR analysis.

Materials:

-

Racemic secondary alcohol (1.0 eq)

-

(-)-Menthoxyacetyl chloride (1.1 - 1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Preparation of (-)-Menthoxyacetyl Chloride: In a clean, dry round-bottom flask under an inert atmosphere, dissolve (-)-menthoxyacetic acid (1.0 eq) in anhydrous dichloromethane. Slowly add thionyl chloride (1.2 - 1.5 eq) at room temperature with stirring. Heat the mixture to reflux gently for 1-2 hours until gas evolution ceases. Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The crude (-)-menthoxyacetyl chloride is typically used directly in the next step.[6]

-

Esterification: Dissolve the racemic alcohol (1.0 eq) and pyridine or triethylamine (1.5 - 2.0 eq) in anhydrous DCM in a separate flask and cool the solution in an ice bath.[5]

-

Slowly add a solution of the crude (-)-menthoxyacetyl chloride (1.1 - 1.2 eq) in anhydrous DCM to the stirred alcohol solution.[5]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.[5]

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.[5]

-

Purify the diastereomeric esters by column chromatography if necessary before NMR analysis.

Data Presentation & Analysis

The resulting diastereomeric esters can then be analyzed by ¹H NMR spectroscopy. Protons close to the newly formed stereocenter will exhibit the most significant chemical shift differences. By integrating the distinct peaks corresponding to each diastereomer, the enantiomeric excess can be calculated using the following formula:

% ee = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

| Analyte | Derivatizing Agent | Product | Typical ¹H NMR Signal Separation |

| Racemic Secondary Alcohol | (-)-Menthoxyacetyl chloride | Diastereomeric (-)-menthoxyacetyl esters | Protons alpha to the ester oxygen |

| Racemic Primary/Secondary Amine | (-)-Menthoxyacetyl chloride | Diastereomeric N-((-)-menthoxyacetyl)amines | Protons alpha to the amide nitrogen |

Visualization: Workflow for Enantiomeric Excess Determination

Caption: Workflow for determining enantiomeric excess using (-)-Menthoxyacetyl chloride.

Core Application II: Asymmetric Synthesis via Chiral Auxiliary

Beyond its analytical utility, (-)-Menthoxyacetyl chloride serves as a powerful chiral auxiliary in asymmetric synthesis.[7] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2][7] The bulky menthyl group effectively shields one face of the reactive intermediate (e.g., an enolate), directing the approach of an electrophile to the less sterically hindered face.[8] This facial bias leads to the preferential formation of one diastereomer over the other.

After the stereoselective transformation, the auxiliary can be cleaved to yield the desired enantiomerically enriched product, and the chiral auxiliary can often be recovered and reused.[7][8]

Experimental Protocol: Diastereoselective Alkylation

This protocol provides a general methodology for the diastereoselective alkylation of a carboxylic acid derivative using a (-)-menthoxyacetyl auxiliary.

Materials:

-

Substrate with attached (-)-menthoxyacetyl auxiliary (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other non-nucleophilic base (1.1 eq)

-

Alkylating agent (e.g., alkyl halide) (1.2 eq)

-

Saturated NH₄Cl solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Enolate Formation: Dissolve the substrate in anhydrous THF in a flame-dried, inert atmosphere flask. Cool the solution to -78 °C.

-

Slowly add the non-nucleophilic base (e.g., LDA) and stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent to the enolate solution at -78 °C and stir for several hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction by adding saturated NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to isolate the major diastereomer.

-

Auxiliary Cleavage: The (-)-menthoxyacetyl auxiliary, attached as an ester, can be cleaved under basic hydrolysis conditions. Dissolve the purified product in a mixture of THF and water. Add lithium hydroxide (LiOH·H₂O) and stir at room temperature until the reaction is complete.[8] Acidify the mixture and extract the desired chiral product.[8] The (-)-menthoxyacetic acid auxiliary can often be recovered from the aqueous layer.[5]

Visualization: Mechanism of Asymmetric Induction

Caption: General mechanism for asymmetric induction using a chiral auxiliary.

Conclusion

(-)-Menthoxyacetyl chloride is a versatile and indispensable reagent in the field of stereochemistry. Its application as a chiral derivatizing agent provides a reliable and accessible method for the determination of enantiomeric purity by NMR spectroscopy, a critical step in the validation of asymmetric syntheses. Furthermore, its role as a recoverable chiral auxiliary offers a robust strategy for controlling stereoselectivity in a variety of chemical transformations, enabling the synthesis of enantiomerically enriched molecules. The principles and protocols outlined in this guide demonstrate the power and practicality of (-)-Menthoxyacetyl chloride for researchers, scientists, and drug development professionals dedicated to the precise construction of chiral molecules.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Cleavage of the (-)-Menthyloxyacetic Acid Chiral Auxiliary.

- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Amines with (-)-Menthyloxyacetic Acid.

- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic Alcohols Using (-)-Menthyloxyacetic Acid.

-

G. A. Secor, C. H. Schaeffer, J. E. Sinsheimer, & E. E. Smissman. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-71. Retrieved from [Link]

-

Wikipedia contributors. (2024, May 22). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

R. O. M. A. de Souza, & P. R. R. Costa. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]

-

D. A. Evans, G. Helmchen, & M. Rüping. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH. Retrieved from [Link]

-

B. L. Feringa, & N. Huiser. (1994). New methods for the enantiomeric excess determination using NMR. University of Groningen. Retrieved from [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Enantiomeric Excess Determination Using (-)-Menthoxyacetyl Chloride

Foreword: The Imperative of Chirality in Modern Science

In the landscape of drug development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles.[1] Consequently, the ability to accurately quantify the enantiomeric composition of a chiral substance, expressed as enantiomeric excess (ee), is a cornerstone of modern chemical analysis.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for employing (-)-Menthoxyacetyl chloride as a chiral derivatizing agent (CDA) to determine enantiomeric excess. We will move beyond simple procedural lists to explore the underlying principles, causality behind experimental choices, and the establishment of self-validating protocols that ensure data integrity.

The Core Principle: Converting Enantiomers to Distinguishable Diastereomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making them indistinguishable by common spectroscopic techniques like standard Nuclear Magnetic Resonance (NMR) or chromatography on achiral stationary phases.[3][4] The foundational strategy of using a chiral derivatizing agent is to covalently react the enantiomeric mixture with a single, pure enantiomer of the CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers.[3][4][5]

Diastereomers, unlike enantiomers, have different physical properties and distinct spatial arrangements.[3][6] This difference allows them to be distinguished and quantified by routine analytical methods. The relative ratio of the newly formed diastereomers directly reflects the enantiomeric ratio of the original analyte.[3]

(-)-Menthoxyacetyl Chloride: A Superior Chiral Derivatizing Agent

(-)-Menthoxyacetyl chloride is derived from L-(-)-menthol, a naturally occurring, enantiomerically pure chiral auxiliary.[7] Its utility as a CDA stems from several key features:

-

High Enantiomeric Purity: It is readily available in a highly enantiopure form, which is a prerequisite for accurate ee determination.

-

Reactivity: As an acyl chloride, it undergoes a rapid and efficient nucleophilic acyl substitution reaction with a wide range of nucleophiles, primarily chiral alcohols and amines.[8][9][10]

-

Steric Bulk: The large, conformationally rigid menthyl group imparts a significant and distinct chiral environment upon the newly formed diastereomers. This steric influence is crucial for inducing large chemical shift differences in NMR spectroscopy and enabling baseline separation in HPLC.

Mechanism of Action: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the heteroatom (oxygen in an alcohol or nitrogen in an amine) of the chiral analyte attacks the electrophilic carbonyl carbon of (-)-menthoxyacetyl chloride. This is followed by the reformation of the carbonyl double bond and the elimination of a chloride ion.[9][10][11] A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.[6][12]

Experimental Protocol: A Self-Validating System

Trustworthiness in analytical chemistry is built upon robust and validated protocols. The following procedure is designed as a self-validating system, where adherence to the steps ensures the reaction's integrity.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Chiral Analyte | Alcohol or primary/secondary amine | The compound for ee determination. |

| (-)-Menthoxyacetyl Chloride | ≥98% purity | The chiral derivatizing agent. |

| Anhydrous Dichloromethane (DCM) | <50 ppm H₂O | Reaction solvent. Must be anhydrous to prevent hydrolysis of the CDA. |

| Triethylamine (TEA) or Pyridine | Anhydrous, distilled | Non-nucleophilic base to scavenge HCl.[6] |

| Inert Gas | Nitrogen or Argon | To maintain an anhydrous atmosphere. |

| Standard Glassware | Round-bottom flask, condenser, drying tube | Clean, dry, and assembled for reaction under inert gas. |

Step-by-Step Derivatization Protocol

This protocol is a generalized procedure and may require optimization for specific analytes.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chiral analyte (1.0 eq) in anhydrous dichloromethane.[6]

-

Base Addition: Add triethylamine (1.5 - 2.0 eq) to the solution with stirring.[6]

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction.[6]

-

CDA Addition: In a separate vial, dissolve (-)-menthoxyacetyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled analyte solution. A slight excess of the CDA ensures the reaction goes to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting analyte is fully consumed.

-

Workup:

-

Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and HCl salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification (If Necessary): The crude product is often clean enough for direct NMR or HPLC analysis. If impurities interfere, purification by flash column chromatography on silica gel is recommended.

Analysis and Quantification of Enantiomeric Excess

Method 1: ¹H NMR Spectroscopy

The power of NMR analysis lies in its ability to probe the distinct chemical environments of the protons in each diastereomer.[3][13]

-

Principle: The fixed chiral center of the menthyl group forces the substituents of the original analyte's chiral center into different average spatial orientations for each diastereomer. This results in protons near the chiral center experiencing different magnetic shielding, leading to separate, resolved signals in the ¹H NMR spectrum.[14]

-

Workflow:

-

Dissolve a small amount (5-10 mg) of the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons on the menthyl moiety or protons alpha to the newly formed ester/amide bond are often good candidates.

-

Carefully integrate the area under each of the resolved peaks (Integration_A and Integration_B).

-

Calculate the enantiomeric excess using the formula: % ee = [ | Integration_A - Integration_B | / (Integration_A + Integration_B) ] x 100

-

-

Expert Insight: If signals overlap in CDCl₃, acquiring a spectrum in benzene-d₆ (C₆D₆) can often induce different solvent shifts (the "aromatic solvent-induced shift" or ASIS effect), which may improve resolution.[15]

Method 2: High-Performance Liquid Chromatography (HPLC)

While separating enantiomers requires a chiral stationary phase, separating diastereomers can be achieved on a standard, achiral column.[6][16][17]

-

Principle: The different shapes and polarities of the diastereomers cause them to interact differently with the stationary phase, leading to different retention times and thus, separation.[6]

-

Workflow:

-

Dissolve the diastereomeric mixture in a suitable mobile phase solvent.

-

Develop a separation method on an achiral column (e.g., C18 for reverse-phase or silica for normal-phase). This involves optimizing the mobile phase composition to achieve baseline resolution (Resolution > 1.5).

-

Inject the sample and record the chromatogram.

-

Integrate the peak areas for the two separated diastereomers (Area_A and Area_B).

-

Calculate the enantiomeric excess using the formula: % ee = [ | Area_A - Area_B | / (Area_A + Area_B) ] x 100

-

Method Validation: Ensuring Trustworthiness and Accuracy

For the results to be considered trustworthy, the analytical method itself must be validated.[16]

-

No Kinetic Resolution: A critical assumption is that the CDA reacts at the same rate with both enantiomers of the analyte. To verify this, perform the derivatization on a known racemic (50:50) sample of the analyte. The resulting analysis should yield a 1:1 ratio of diastereomers (0% ee). Any significant deviation suggests kinetic resolution, which would invalidate the method.[3]

-

Quantitative Reaction: The reaction should proceed to completion. Unreacted analyte will lead to an inaccurate measurement. This is confirmed by monitoring the reaction (e.g., by TLC or ¹H NMR) to ensure the full consumption of the starting material.

-

Accuracy and Linearity: Prepare and analyze samples with known enantiomeric compositions (e.g., 90:10, 75:25) to confirm that the measured ee values are accurate and that the response is linear across the expected range.[16]

Conclusion

(-)-Menthoxyacetyl chloride stands as a powerful and reliable tool in the analytical chemist's arsenal for the determination of enantiomeric excess. Its efficacy is rooted in the fundamental principle of converting an indistinguishable enantiomeric pair into a readily separable and quantifiable diastereomeric pair. By understanding the reaction mechanism, adhering to robust experimental protocols, and performing rigorous validation, researchers can generate high-fidelity data crucial for advancing projects in pharmaceutical development and asymmetric synthesis. The true measure of expertise lies not just in executing a protocol, but in understanding its foundations to produce data that is accurate, reproducible, and above all, trustworthy.

References

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

-

Mamiya, F., Tsuchida, A., & Asakura, K. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5133-5141. [Link]

-

NMR determination of enantiomeric excess. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Rao, R. N. (2014). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2:008. [Link]

-

Organic Chemistry Revision Sheets Reaction Mechanism Notes. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mahan, S. R., Houghtaling, J. R., MacDonald, F., Hafner, J. H., & Anslyn, E. V. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 21(12), 2538-2544. [Link]

-

Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 764-769. [Link]

-

Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

-

Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 21(2). [Link]

-

Liu, G., & Li, F. (1994). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao xue xue bao = Acta pharmaceutica Sinica, 29(10), 779-783. [Link]

-

Methoxyacetyl chloride. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

-

methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. (n.d.). Shree Sulphurics. Retrieved January 15, 2026, from [Link]

-

Chiral derivatizing agent. (2023, December 1). In Wikipedia. [Link]

-

Methoxyacetyl chloride. (n.d.). Six Chongqing Chemdad Co., Ltd. Retrieved January 15, 2026, from [Link]

-

Irie, O., et al. (2019). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 15, 2528-2536. [Link]

-

Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. [Link]

-

The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Reactions of Acyl Chlorides with Alcohols. (2023, January 22). Chemistry LibreTexts. [Link]

-

Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. (n.d.). Metabolomics Workbench. Retrieved January 15, 2026, from [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]

-

Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? (n.d.). University of Toronto. Retrieved January 15, 2026, from [Link]

-

Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. [Link]

-

Leung, D., Kang, S. O., & Anslyn, E. V. (2012). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 41(2), 448-479. [Link]

-

Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PubMed Central. [Link]

-

Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson. Retrieved January 15, 2026, from [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). Retrieved January 15, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 15, 2026, from [Link]

Sources

- 1. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pearson.com [pearson.com]

- 13. researchgate.net [researchgate.net]

- 14. individual.utoronto.ca [individual.utoronto.ca]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

Methodological & Application

Protocol for derivatization with (-)-Menthoxyacetyl chloride